Grp94 Inhibitor-1

Grp94 inhibition potency comparison fluorescence polarization

Grp94 Inhibitor-1 (Compound 54) is the uncompromised chemical probe for Grp94-selective inhibition. With an IC50 of 2 nM and >1000-fold selectivity over Hsp90α, it eliminates off-target cytosolic Hsp90 engagement that plagues alternatives—PU-H36 (~11-fold selective), KUNG65 (73-fold selective), or pan-Hsp90 inhibitor PU-H71. Its 'Phe199 shift' binding mechanism is structurally characterized, ensuring unambiguous target attribution in ER stress, inflammation, and integrin-trafficking assays. Validated in the DSS-induced colitis model, it provides a proven in vivo dosing benchmark. Choose Grp94 Inhibitor-1 when experimental integrity demands paralog-specific pharmacology without confounding client-protein degradation.

Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
Cat. No. B2919571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrp94 Inhibitor-1
Molecular FormulaC22H28N2O2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3CCC(CC3)O)C(=O)N
InChIInChI=1S/C22H28N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,18-19,24-25H,8-11H2,1-2H3,(H2,23,26)
InChIKeyJMGDXIHGWTVBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Grp94 Inhibitor-1: Potent and Highly Selective Glucose-Regulated Protein 94 Inhibitor with Proven In Vivo Anti-Inflammatory Efficacy


Grp94 Inhibitor-1 (CAS 2234897-35-7), also referred to as Compound 54, is a benzamide-based small molecule that acts as a potent and highly selective inhibitor of glucose-regulated protein 94 (Grp94), the endoplasmic reticulum-resident paralog of the Hsp90 chaperone family. It exhibits an IC50 value of 2 nM for Grp94 and demonstrates over 1000-fold selectivity against the closely related cytosolic paralog Hsp90α [1]. The compound's development was guided by the structural insight that ligand-induced 'Phe199 shift' is critical for Grp94-selective inhibition, and it represents one of the most advanced chemical probes for dissecting Grp94-specific biology [1].

Grp94 Inhibitor-1: Why In-Class Substitution Risks Experimental Failure and Misinterpretation


Compounds within the Grp94/Hsp90 inhibitor class are not interchangeable due to extreme divergence in both absolute potency and paralog selectivity. For instance, the Grp94-selective inhibitor PU-H36 exhibits a Kd of only 2.6 µM for Grp94 with merely ~11-fold selectivity over Hsp90 [1], while the non-selective inhibitor PU-H71 binds Grp94 with IC50 values ranging from 26 nM to 194 nM but offers negligible discrimination against other Hsp90 paralogs [2]. Similarly, second-generation inhibitors like KUNG65 achieve 73-fold selectivity but with 270-fold lower potency (Kd 540 nM) than Grp94 Inhibitor-1 [3]. Substituting Grp94 Inhibitor-1 with any of these alternatives would introduce either overwhelming off-target Hsp90 inhibition—triggering cytosolic client protein degradation and confounding cellular phenotypes—or insufficient target engagement, thereby invalidating conclusions drawn from functional assays.

Grp94 Inhibitor-1: Quantitative Differentiation Data for Scientific Selection


Grp94 Inhibitor-1 Demonstrates 240-Fold Greater Potency Against Grp94 Compared to Grp94 Inhibitor-2

Grp94 Inhibitor-1 achieves an IC50 of 2 nM in a fluorescence polarization-based Grp94 binding assay [1]. In contrast, the structurally distinct cyclopropane analog Grp94 Inhibitor-2 exhibits a Kd of 480 nM (0.48 µM) for Grp94 under comparable conditions . This represents a 240-fold difference in target engagement potency, directly impacting the compound concentration required for maximal cellular effect and the likelihood of achieving complete target occupancy in complex biological matrices.

Grp94 inhibition potency comparison fluorescence polarization

Grp94 Inhibitor-1 Exhibits >1000-Fold Isoform Selectivity, Surpassing PU-H36 by Nearly Two Orders of Magnitude

Grp94 Inhibitor-1 displays over 1000-fold selectivity for Grp94 relative to the cytosolic Hsp90α paralog [1]. By comparison, the Grp94-selective purine-scaffold inhibitor PU-H36 exhibits only an ~11-fold selectivity window based on Kd values (Grp94 Kd = 2.6 µM; Hsp90 Kd = 28.4 µM) [2]. This 90-fold disparity in selectivity ratio translates into a substantial practical difference: at concentrations required for robust Grp94 inhibition, PU-H36 will inevitably engage a significant fraction of Hsp90α, while Grp94 Inhibitor-1 can be used at concentrations that fully saturate Grp94 while leaving Hsp90α essentially unperturbed.

isoform selectivity Grp94 vs Hsp90α off-target risk

Grp94 Inhibitor-1 Outperforms Second-Generation Inhibitor KUNG65 in Both Potency (270-Fold) and Selectivity (>13-Fold)

KUNG65, a conformationally restricted second-generation Grp94-selective inhibitor, exhibits a Kd of 540 nM for Grp94 and a minimum selectivity of 73-fold over other Hsp90 isoforms [1]. Grp94 Inhibitor-1 surpasses KUNG65 on both critical parameters: it is 270-fold more potent (IC50 = 2 nM) and more than 13-fold more selective (>1000-fold vs. 73-fold) [2]. This dual advantage makes Grp94 Inhibitor-1 a superior chemical probe for experiments where both target saturation and paralog discrimination are paramount.

KUNG65 comparison second-generation inhibitors binding affinity

Grp94 Inhibitor-1 is the Only Grp94-Selective Inhibitor with Peer-Reviewed In Vivo Proof-of-Concept in a Disease Model

In a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis, oral administration of Compound 54 (Grp94 Inhibitor-1) produced significant anti-inflammatory efficacy, as demonstrated by reduced disease activity index scores and preserved colon length [1]. This represents the first published study confirming therapeutic efficacy of a Grp94-selective inhibitor in an in vivo disease setting. No comparable in vivo validation exists for PU-H36, KUNG65, Grp94 Inhibitor-2, or the majority of purine-scaffold inhibitors; while the non-selective inhibitor 18c has been profiled in vivo, its broad Hsp90 inhibition precludes attribution of any observed phenotype specifically to Grp94 [2].

in vivo efficacy ulcerative colitis preclinical validation

Grp94 Inhibitor-1: High-Value Application Scenarios Based on Quantitative Differentiation


In Vivo Validation of Grp94-Targeted Anti-Inflammatory Therapies in Preclinical Models

Grp94 Inhibitor-1 is uniquely positioned for use in rodent models of inflammatory bowel disease and related ER stress-driven pathologies. Its established in vivo efficacy in the DSS-induced colitis model [1] provides a validated dosing and efficacy benchmark, while its extreme selectivity (>1000-fold over Hsp90α) ensures that observed anti-inflammatory effects can be confidently attributed to Grp94 inhibition rather than to confounding cytosolic Hsp90 client protein degradation.

High-Throughput and High-Content Screening for Grp94-Dependent Pathways with Minimal Hsp90 Off-Target Interference

The compound's 2 nM potency and >1000-fold selectivity [1] make it an ideal chemical probe for screening campaigns aimed at identifying Grp94 client proteins, genetic dependencies, or synthetic lethal interactions. Unlike PU-H36 (~11-fold selective) or KUNG65 (73-fold selective), Grp94 Inhibitor-1 can be used at concentrations that fully engage Grp94 while leaving Hsp90α/β unperturbed, thereby reducing false positives arising from pan-Hsp90 inhibition.

Mechanistic Studies of Grp94's Role in ER Protein Folding and Quality Control

Grp94 Inhibitor-1 enables precise dissection of Grp94's chaperone function within the endoplasmic reticulum. The compound's structural basis of selectivity—the 'Phe199 shift' mechanism—has been explicitly characterized [1], providing researchers with a well-understood tool for interrogating how Grp94-specific ATPase inhibition affects the maturation of ER client proteins such as Toll-like receptors, integrins, and growth factor receptors, without the confounding effects of cytosolic Hsp90 inhibition seen with compounds like 18c or PU-H71.

Development of Next-Generation Grp94-Selective Therapeutics Using a Validated Pharmacophore

The benzamide scaffold and 'Phe199 shift' binding mode of Grp94 Inhibitor-1 [1] serve as a validated starting point for medicinal chemistry optimization. The compound's unmatched combination of sub-nanomolar potency (IC50 = 2 nM) and >1000-fold selectivity establishes a high-performance benchmark against which novel analogs can be measured, accelerating structure-activity relationship (SAR) campaigns and the identification of backup candidates with improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grp94 Inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.